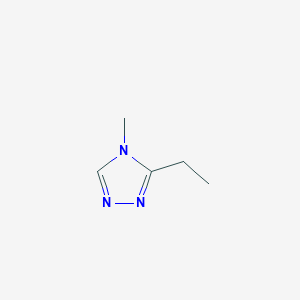

3-ethyl-4-methyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

作用机制

Target of Action

It’s known that triazole derivatives, in general, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

For instance, some triazole derivatives have been found to interact with metal surfaces, displacing water molecules on the surface, and forming a protective film . This interaction is facilitated by the abundant π-electrons and unshared electron pairs on the nitrogen atom in the triazole ring, which can interact with d-orbitals of any metal .

Biochemical Pathways

It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The solubility of similar triazole derivatives in various solvents like acetone has been reported , which could potentially impact their bioavailability.

Result of Action

It’s known that triazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and corrosion inhibition effects .

Action Environment

The action of 3-ethyl-4-methyl-4H-1,2,4-triazole can be influenced by various environmental factors. For instance, the corrosion inhibition effect of similar triazole derivatives has been found to be influenced by the pH of the solution . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate under basic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of secondary amides and hydrazides, activated by triflic anhydride and subjected to microwave-induced cyclodehydration .

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often employs copper-catalyzed cross-couplings due to their efficiency, low toxicity, and good functional tolerance . These methods are scalable and suitable for large-scale production.

化学反应分析

Types of Reactions

3-ethyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include ethyl [4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl acetate from substitution reactions and various oxides from oxidation reactions .

科学研究应用

3-ethyl-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

Similar compounds to 3-ethyl-4-methyl-4H-1,2,4-triazole include:

- 4-methyl-4H-1,2,4-triazole-3-thiol

- 1,2,4-triazole

- 3-amino-1,2,4-triazole

Uniqueness

What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties. The ethyl and methyl groups enhance its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its unsubstituted or differently substituted counterparts .

生物活性

3-Ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C5H8N4 and a molecular weight of 112.14 g/mol. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. This unique arrangement contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This compound exhibits significant antifungal and antibacterial properties against various pathogens.

- Anticancer Effects : Research has shown that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of cytokine release.

- Anti-inflammatory Properties : The compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of triazole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has considerable potential as an antimicrobial agent.

Anticancer Activity

A series of studies have assessed the antiproliferative effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects on leukemia cells with IC50 values ranging from 10 to 30 µg/mL depending on the specific cell line tested. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Acute Lymphoblastic Leukemia | 15 |

| Chronic Myeloid Leukemia | 20 |

The mechanism underlying these effects appears to involve cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

In vitro studies using PBMCs indicated that treatment with this compound resulted in a significant decrease in TNF-α production by approximately 44–60% at concentrations between 50–100 µg/mL. This suggests that the compound may modulate immune responses effectively.

Case Studies

- Study on Cytokine Release : A recent study evaluated the influence of various triazole derivatives on cytokine release in PBMC cultures. The results showed that compounds similar to this compound significantly inhibited TNF-α production compared to controls, highlighting their potential as anti-inflammatory agents .

- Antiproliferative Effects : Another investigation into newly synthesized triazole derivatives demonstrated that compounds similar to 3-ethyl-4-methyl exhibited dose-dependent cytotoxicity against different leukemia cell lines. The study concluded that these compounds could serve as promising leads for cancer therapy .

属性

IUPAC Name |

3-ethyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWYJGTTKUYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。